N-(2-methoxy-5-methylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound belongs to a class of 1,2,4-triazole-3-thioacetamide derivatives, which are characterized by a central triazole ring substituted with sulfur-linked acetamide groups and aromatic moieties. The structure features a 5-propyl-4-(1H-pyrrol-1-yl)triazole core, a sulfanyl bridge, and an N-(2-methoxy-5-methylphenyl)acetamide group.
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2S/c1-4-7-17-21-22-19(24(17)23-10-5-6-11-23)27-13-18(25)20-15-12-14(2)8-9-16(15)26-3/h5-6,8-12H,4,7,13H2,1-3H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYWNIKGIDYOJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=C(C=CC(=C3)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxy-5-methylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound with significant potential in various biological applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a methoxy-substituted phenyl group, a triazole ring, and a pyrrole moiety. Its molecular formula is CHNOS, and it possesses unique physicochemical properties that contribute to its biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : The presence of the pyrrole and triazole groups suggests potential antimicrobial properties. Pyrrole derivatives have been documented for their antibacterial effects against various pathogens, including MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) .
- Inhibition of Enzymatic Activity : Compounds similar to this compound have shown inhibition of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. This inhibition can lead to anti-inflammatory effects .
- Anticancer Potential : Triazole-containing compounds have been explored for their anticancer activities. They may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and the induction of oxidative stress .
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of this compound and related derivatives:
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of pyrrole-based compounds against a panel of bacterial strains. The results indicated that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 32 μg/mL for selected compounds .
Case Study 2: Anti-inflammatory Properties
In a model of acute inflammation, a pyrrole derivative similar to this compound demonstrated a notable reduction in edema compared to controls. The compound was shown to inhibit COX-II selectively, suggesting potential for therapeutic use in inflammatory diseases .
Scientific Research Applications
Anticancer Activity
Research indicates that N-(2-methoxy-5-methylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibits significant anticancer properties. In vitro studies have demonstrated that derivatives containing similar structures can inhibit the growth of various cancer cell lines. For instance, compounds with triazole rings have been shown to induce apoptosis in cancer cells by disrupting cellular processes essential for survival .
Table 1: Anticancer Activity Summary
| Compound | Cell Lines Tested | IC50 Values (µM) | Mechanism of Action |
|---|---|---|---|
| N-(2-methoxy-5-methylphenyl)-... | MCF-7, HeLa | < 100 | Apoptosis induction |
| Similar Triazole Derivatives | HCT-116, MDA-MB-231 | < 50 | Cell cycle arrest |
Anti-inflammatory Potential
In silico studies suggest that this compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory responses. Molecular docking studies have indicated favorable binding interactions with the enzyme's active site, suggesting potential as a therapeutic agent for inflammatory diseases .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for evaluating the safety and efficacy of this compound. Preliminary studies should focus on absorption, distribution, metabolism, and excretion (ADME) parameters to predict its behavior in biological systems.
Table 2: Pharmacokinetic Parameters (Hypothetical)
| Parameter | Value |
|---|---|
| Absorption | Moderate |
| Bioavailability | ~60% |
| Metabolism | Liver |
| Half-life | 6 hours |
Case Studies and Research Findings
Several studies have explored the applications of compounds related to this compound:
Case Study 1: Anticancer Activity Evaluation
In a study conducted on various cancer cell lines such as MCF-7 and HCT116, derivatives similar to this compound were evaluated for their cytotoxic effects using MTT assays. The results indicated significant growth inhibition at low concentrations .
Case Study 2: Inhibition of Inflammatory Pathways
Another study focused on the anti-inflammatory properties where computational models predicted that compounds with similar structures could inhibit pro-inflammatory pathways effectively, highlighting their potential in treating conditions like arthritis or asthma .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison of Selected 1,2,4-Triazole-3-Thioacetamides
*Estimated based on substituent contributions.
Key Observations :
Substituent Impact on Activity: The pyrrole ring at the 4-position of the triazole (as in the target compound) may enhance lipophilicity and membrane permeability compared to pyridinyl or morpholine-sulfonyl groups in analogs like OLC-12 or GPR-17 agonists .
Pharmacological Profiles :
- Ion Channel Modulation : OLC-12 and related triazole-thioacetamides act as agonists for insect odorant receptors (Orco), highlighting the role of the sulfanyl-acetamide scaffold in ion channel interaction . The target compound’s pyrrole substitution may similarly target ion channels but with species-specific effects.
- Antiproliferative Activity : Hydroxyacetamide derivatives (e.g., FP1-12) inhibit cancer cell proliferation, suggesting that structural tuning of the acetamide group (e.g., hydroxy vs. methoxy) could optimize antitumor efficacy .
Physicochemical Data :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
